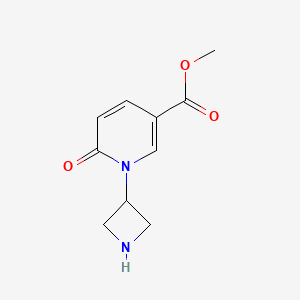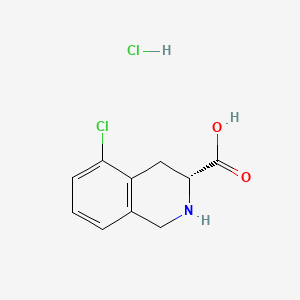
(2-Hydroxyethyl)-2-propenenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxyethyl)-2-propenenitrile is an organic compound characterized by the presence of both a hydroxyl group and a nitrile group attached to a propenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyethyl)-2-propenenitrile typically involves the reaction of acrylonitrile with ethylene oxide under controlled conditions. The reaction is catalyzed by a base such as sodium hydroxide, and the process is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound is often achieved through continuous flow processes. This method allows for better control over reaction parameters and yields higher purity products. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxyethyl)-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
(2-Hydroxyethyl)-2-propenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of (2-Hydroxyethyl)-2-propenenitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis, facilitating the formation of complex molecules.
Comparación Con Compuestos Similares
(2-Hydroxyethyl)-2-methylpropenenitrile: Similar structure but with a methyl group, leading to different reactivity.
(2-Hydroxyethyl)-2-butenenitrile: Contains a butenyl chain, affecting its chemical properties and applications.
Uniqueness: (2-Hydroxyethyl)-2-propenenitrile is unique due to its combination of hydroxyl and nitrile functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various chemical processes and applications.
Propiedades
Número CAS |
69521-64-8 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
4-hydroxy-2-methylidenebutanenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(4-6)2-3-7/h7H,1-3H2 |
Clave InChI |
UGOMNHQMVBYVEL-UHFFFAOYSA-N |
SMILES canónico |
C=C(CCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Aminomethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B15307735.png)





![1-{1H-pyrrolo[3,2-c]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B15307770.png)


![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)

